molecular formula C10H8ClN4OP B3426376 4-Bromo-2-methoxybenzoyl chloride CAS No. 5213-16-1

4-Bromo-2-methoxybenzoyl chloride

Cat. No.: B3426376
CAS No.: 5213-16-1
M. Wt: 266.62 g/mol
InChI Key: PBGBGSFWLXLRTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Bromo-2-methoxybenzoyl chloride” is a chemical compound. Its molecular formula is C8H6BrClO2 .


Synthesis Analysis

The synthesis of “this compound” involves reacting benzoyl chloride with KSeCN in acetone at room temperature, followed by treatment in situ with 4-bromoaniline . Another method involves reacting 4-methoxybenzoyl chloride with potassium thiocyanate to yield an isothiocyanate derivative via a nucleophilic addition-elimination mechanism .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented as a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

“this compound” reacts exothermically with bases, including amines . It is incompatible with water, strong oxidizing agents, and alcohols .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a boiling point of 417. K and a density of 1.146 g/mL at 25 °C .

Safety and Hazards

“4-Bromo-2-methoxybenzoyl chloride” is combustible and causes severe skin burns and eye damage . It may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, not to breathe dust, and not to ingest .

Relevant Papers A paper titled “A facile growth, optical behavior of organic nonlinear optical crystal: 4-bromo-2-methylbenzonitrile” discusses the preparation of a single organic nonlinear optical crystal at room temperature by the slow evaporation method .

Mechanism of Action

Target of Action

4-Bromo-2-methoxybenzoyl chloride is an organic compound that serves as a key intermediate in various chemical reactions . It is primarily used in the synthesis of other compounds, particularly in pharmaceutical research . The primary targets of this compound are the reactant molecules in these synthesis reactions.

Mode of Action

The compound acts as an electrophile, reacting with nucleophiles in substitution reactions . In these reactions, the chloride group (-Cl) on the benzoyl moiety is replaced by the nucleophile . This results in the formation of a new bond and the release of a chloride ion .

Biochemical Pathways

As a synthetic intermediate, this compound is involved in various biochemical pathways depending on the specific synthesis process. For instance, it can be used in the synthesis of γ-secretase modulators . The exact pathways and their downstream effects would depend on the specific reactions and the compounds being synthesized.

Result of Action

The primary result of the action of this compound is the formation of new organic compounds through its reactions with nucleophiles . These reactions can lead to a wide range of molecular and cellular effects, depending on the specific compounds being synthesized.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence of water can lead to hydrolysis of the compound . Additionally, the reaction conditions, such as temperature and pH, can significantly affect the compound’s reactivity and stability . Therefore, it is typically stored in a dry, cool environment and handled under controlled conditions to prevent premature reactions .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-Bromo-2-methoxybenzoyl chloride involves the conversion of 4-Bromo-2-methoxybenzoic acid to its corresponding acid chloride using thionyl chloride.", "Starting Materials": [ "4-Bromo-2-methoxybenzoic acid", "Thionyl chloride", "Methanol", "Diethyl ether" ], "Reaction": [ "Dissolve 4-Bromo-2-methoxybenzoic acid in methanol.", "Add thionyl chloride dropwise to the solution while stirring.", "Heat the mixture under reflux for 2-3 hours.", "Cool the mixture to room temperature and evaporate the solvent under reduced pressure.", "Dissolve the residue in diethyl ether and wash with water.", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain 4-Bromo-2-methoxybenzoyl chloride." ] }

CAS No.

5213-16-1

Molecular Formula

C10H8ClN4OP

Molecular Weight

266.62 g/mol

IUPAC Name

7-chloro-2-phenyl-1,3-dihydro-[1,3,2]diazaphospholo[4,5-d]pyrimidine 2-oxide

InChI

InChI=1S/C10H8ClN4OP/c11-9-8-10(13-6-12-9)15-17(16,14-8)7-4-2-1-3-5-7/h1-6H,(H2,12,13,14,15,16)

InChI Key

PBGBGSFWLXLRTD-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)Br)C(=O)Cl

Canonical SMILES

C1=CC=C(C=C1)P2(=O)NC3=C(N2)N=CN=C3Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Bromo-2-methoxybenzoic acid (2.934 g, 12.70 mmol) was mixed with sodium carbonate (2.2 g, 26.51 mmol). Thionyl chloride (20 mL) was added and the reaction mixture was heated at 80° C. for 16 hours. After distilling off excess thionyl chloride, heptane was added and the solid was collected by filtration to give 4-bromo-2-methoxy-1-benzenecarbonyl chloride (3.16 g, 100%). 1H NMR (CDCl3) δ 3.94 (s, 3H), 7.16 (s, 1H), 7.20 (d, J=8.51 Hz, 1H), 7.95 (d, J=8.51 Hz, 1H).
Quantity
2.934 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
4-bromo-2-methoxy-1-benzenecarbonyl chloride
Yield
100%

Synthesis routes and methods II

Procedure details

To a suspension of 4-bromo-2-methoxybenzoic acid (2.5 g, 11.04 mmol) in CHCl3 (20 mL) was added DMF (catalytic) and thionyl chloride (1.6 mL, 22.08 mmol). The reaction was stirred at 55° C. for 1 hour and then concentrated to dryness to give the title compound.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Name
title compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-methoxybenzoyl chloride
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-methoxybenzoyl chloride
Reactant of Route 3
4-Bromo-2-methoxybenzoyl chloride
Reactant of Route 4
Reactant of Route 4
4-Bromo-2-methoxybenzoyl chloride
Reactant of Route 5
Reactant of Route 5
4-Bromo-2-methoxybenzoyl chloride
Reactant of Route 6
Reactant of Route 6
4-Bromo-2-methoxybenzoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.